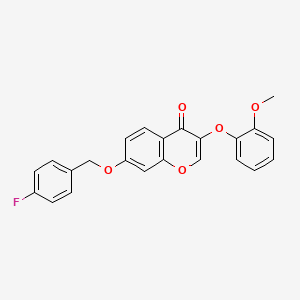
7-((4-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-((4-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in its structure enhances its chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and fluorophenolic precursors with chromen-4-one intermediates. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product. Solvents like dichloromethane or ethanol are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and reproducibility.
化学反应分析
Types of Reactions
7-((4-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-4-one moiety to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities and chemical properties.
科学研究应用
7-((4-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-((4-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- 3-(4-Fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
- 3-(2-Fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one
- 7-Methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
Uniqueness
7-((4-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one is unique due to the specific arrangement of fluorine and methoxy groups, which can enhance its chemical stability and biological activity compared to other similar compounds. This unique structure may result in distinct pharmacological properties and potential therapeutic applications.
属性
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO5/c1-26-19-4-2-3-5-20(19)29-22-14-28-21-12-17(10-11-18(21)23(22)25)27-13-15-6-8-16(24)9-7-15/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKNCWRIXMKTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
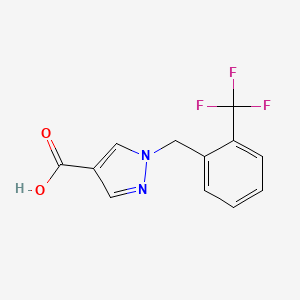
![1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide](/img/structure/B2822237.png)
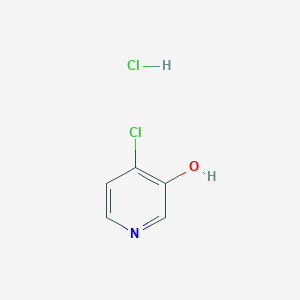
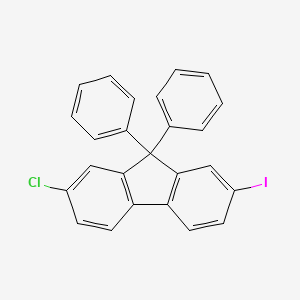
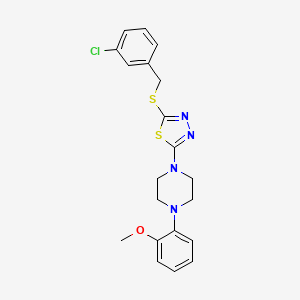
![4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone](/img/structure/B2822242.png)
![4-[benzyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2822244.png)
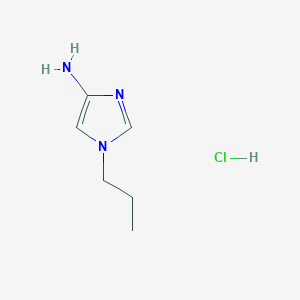

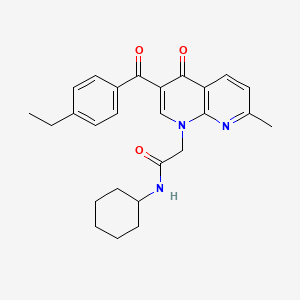
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2822251.png)
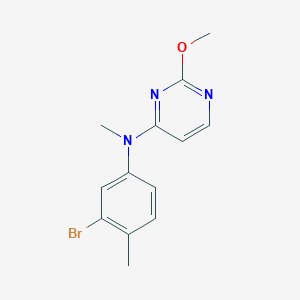
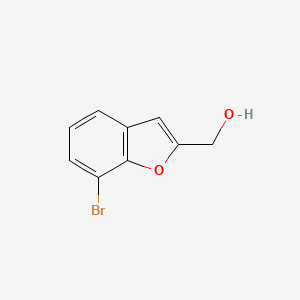
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2822257.png)
